molecular formula C17H17ClN2O5S2 B2826420 6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896679-95-1

6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2826420
CAS RN: 896679-95-1
M. Wt: 428.9
InChI Key: WLBBGQWMNIHYOH-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C17H17ClN2O5S2 and its molecular weight is 428.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, employing precursors similar to the compound . These processes involve the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their subsequent reactions to yield tetrahydropyridothienopyrimidine derivatives. These synthesized compounds are considered as good synthons for further development into fused polyheterocyclic systems with potential applications in medicinal chemistry and material science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticonvulsant Applications

The structural analysis of related anticonvulsant enaminones, including compounds with similar functional groups, highlights the importance of hydrogen bonding in their efficacy. The crystal structures of these molecules have been determined, showcasing the role of intramolecular and intermolecular hydrogen bonds in stabilizing the compound's structure, which is crucial for their biological activity and interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Anti-inflammatory and Antibacterial Agents

Compounds structurally related to the chemical have been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties. This includes the development of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicating the broader scope of research into related compounds for therapeutic applications (Moloney, 2001).

Furthermore, research into thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives based on related structural frameworks has revealed potential antimicrobial activities. This highlights the compound's relevance in the synthesis of molecules that could serve as antibacterial agents, thereby contributing to the development of new antibiotics or antimicrobial materials (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S2/c1-3-25-17(23)20-7-6-9-11(8-20)27-15(13(9)16(22)24-2)19-14(21)10-4-5-12(18)26-10/h4-5H,3,6-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBBGQWMNIHYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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